molecular formula C16H22Sn B14311408 Triethyl(naphthalen-1-yl)stannane CAS No. 116159-67-2

Triethyl(naphthalen-1-yl)stannane

Cat. No.: B14311408
CAS No.: 116159-67-2
M. Wt: 333.1 g/mol
InChI Key: IKQDHURUHIJUBM-UHFFFAOYSA-N
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Description

Triethyl(naphthalen-1-yl)stannane is an organotin compound with the molecular formula C16H22Sn. This compound features a naphthalene ring bonded to a tin atom, which is further bonded to three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl(naphthalen-1-yl)stannane can be synthesized through various methods, including the reaction of naphthalen-1-yllithium with triethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

C10H7Li+(C2H5)3SnClC10H7Sn(C2H5)3+LiCl\text{C}_{10}\text{H}_7\text{Li} + \text{(C}_2\text{H}_5)_3\text{SnCl} \rightarrow \text{C}_{10}\text{H}_7\text{Sn(C}_2\text{H}_5)_3 + \text{LiCl} C10​H7​Li+(C2​H5​)3​SnCl→C10​H7​Sn(C2​H5​)3​+LiCl

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Triethyl(naphthalen-1-yl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides are commonly employed.

Major Products

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Triethyl(naphthalen-1-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of Triethyl(naphthalen-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl(phenyl)stannane
  • Triethyl(benzyl)stannane
  • Triethyl(2-naphthyl)stannane

Uniqueness

Triethyl(naphthalen-1-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

116159-67-2

Molecular Formula

C16H22Sn

Molecular Weight

333.1 g/mol

IUPAC Name

triethyl(naphthalen-1-yl)stannane

InChI

InChI=1S/C10H7.3C2H5.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-7H;3*1H2,2H3;

InChI Key

IKQDHURUHIJUBM-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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